2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Description

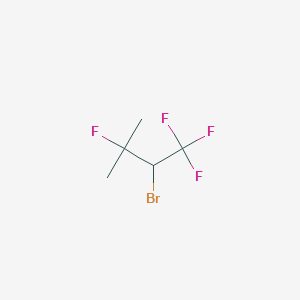

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is a halogenated hydrocarbon featuring a bromine atom at the second carbon and four fluorine atoms distributed across the first and third carbons, with a methyl substituent at the third carbon. Its molecular formula is C₅H₇BrF₄, indicating a branched structure with significant halogenation. Such compounds are typically used as intermediates in organic synthesis, flame retardants, or refrigerants due to their stability and volatility.

Properties

IUPAC Name |

2-bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4/c1-4(2,7)3(6)5(8,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOXETOPFSJYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264662 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-06-7 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1,3-tetrafluoro-3-methylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.

Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Addition Reactions: Electrophiles such as hydrogen chloride or bromine are used, and the reactions are conducted in non-polar solvents like hexane or benzene.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and thiols.

Elimination Reactions: Products include alkenes and alkynes.

Addition Reactions: Products include haloalkanes and dihaloalkanes.

Scientific Research Applications

Organic Synthesis

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for modifications that lead to a variety of derivatives used in organic chemistry.

Key Points:

- It can be utilized to produce trifluoromethyl-containing compounds that are pivotal in developing pharmaceuticals and agrochemicals.

- The compound's reactivity can be exploited to synthesize other organobromine compounds .

Agrochemical Development

The compound is also relevant in the agrochemical sector. Trifluoromethylpyridines (TFMP) and their derivatives synthesized from related compounds have led to the creation of over 20 new agrochemicals with ISO common names.

Outcomes:

- The synthesis of TFMP-containing agrochemicals demonstrates the utility of 2-bromo derivatives in enhancing crop protection and pest management strategies .

Physical Chemistry Studies

Research involving the photodissociation dynamics of related compounds has provided insights into the fundamental chemical processes that govern the behavior of halogenated organic molecules. Such studies contribute to our understanding of atmospheric chemistry and photochemical reactions.

Methodologies:

- Techniques such as resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometry (REMPI-TOFMS) have been employed to investigate C–Br bond dissociation dynamics .

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with nucleophiles, leading to the formation of stable adducts. This property is exploited in enzyme inhibition studies, where the compound can bind to the active site of enzymes and prevent their activity. Additionally, the compound’s ability to undergo substitution and elimination reactions makes it a versatile tool in organic synthesis.

Comparison with Similar Compounds

(i) Structural and Reactivity Differences

- Halogenation Pattern :

- The primary compound’s tertiary bromine (due to the methyl branch) contrasts with the primary bromine in 2-Bromo-1,1,1-trifluoroethane and 1-Bromo-3-methylbutane. Tertiary bromides are more prone to SN1 mechanisms due to stable carbocation formation, whereas primary bromides favor SN2 pathways .

- Fluorine Substitution : The presence of four fluorine atoms in this compound increases electronegativity and bond strength compared to 3,4-Dibromo-1,1,1,3-tetrafluorobutane (two bromines, four fluorines). This reduces flammability but may lower reactivity in nucleophilic substitutions .

(ii) Physical Properties

- Boiling Points :

- 2-Bromo-1,1,1-trifluoroethane’s low boiling point (26°C) reflects its smaller molecular weight and volatility. The primary compound, with higher molecular weight and branching, likely has a higher boiling point, though precise data is unavailable .

- 1-Bromo-3-methylbutane’s higher boiling point (~120–125°C) aligns with typical alkyl bromides, emphasizing the volatility-reducing effect of fluorine substitution .

(iii) Toxicity and Regulatory Status

- 2-Bromo-1,1,1-trifluoroethane has documented acute toxicity (AD₅₀ and LD₅₀), suggesting that the primary compound may also require stringent handling despite lacking specific data .

Notes on Data Limitations

- Direct experimental data for this compound (e.g., thermochemical, toxicological) is absent in the provided evidence. Comparisons rely on structural analogs and computational estimates.

- Some compounds, like 3-Bromo-2-(bromomethyl)-1-propanol, highlight gaps in public databases (e.g., ECHA), underscoring the need for further research .

Biological Activity

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS No. 1099598-06-7) is a fluorinated organic compound with significant chemical properties that have drawn interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₇BrF₄

- Molecular Weight : 202.01 g/mol

- Appearance : Colorless liquid

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with biological systems. Research has indicated potential antimicrobial and anti-inflammatory properties.

The compound's biological effects are attributed to its ability to interact with cellular membranes and proteins. The presence of bromine and fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This interaction can disrupt cellular processes, leading to:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth and survival.

- Alteration of Cell Membrane Integrity : The compound can compromise the structural integrity of microbial cell membranes.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of the compound. The results demonstrated that while the compound exhibited antimicrobial activity, it also showed cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 50 |

| A549 | 45 |

| MCF-7 | 60 |

Environmental Impact

Research has also focused on the environmental implications of using fluorinated compounds like this compound. Its stability and resistance to biodegradation raise concerns about accumulation in ecosystems. Studies suggest monitoring its levels in aquatic environments due to potential toxicity to aquatic organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1,1,1,3-tetrafluoro-3-methylbutane, and how can purity be optimized?

- Methodological Answer : A plausible synthesis involves halogen-exchange reactions using fluorinated precursors, such as fluorinated alkanes or alcohols, with brominating agents like PBr₃ or N-bromosuccinimide. For example, fluorinated tertiary alcohols can undergo bromination under acidic conditions . Purification via fractional distillation (given its likely volatility) or recrystallization (if crystalline) is recommended. Purity optimization may require rigorous drying (e.g., molecular sieves) to avoid hydrolysis side reactions.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Due to the presence of bromine and fluorine, which may confer sensitivity to moisture or light, storage at low temperatures (0–6°C) in amber glassware under inert gas (argon/nitrogen) is advised. Similar fluorinated bromoalkanes in the Kanto Catalog recommend refrigeration and desiccant use to prevent degradation .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments, distinguishing CF₃ and CF groups .

- ¹H/¹³C NMR : Resolve methyl and brominated carbon signals, with coupling constants revealing stereoelectronic effects .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of Br or CF₃ groups) .

- X-ray Crystallography : If crystallizable, provides definitive bond lengths/angles, as demonstrated in brominated aromatic systems .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution (SN2/SN1) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example, the bulky CF₃ group may sterically hinder SN2 pathways, favoring SN1 mechanisms. QSPR (Quantitative Structure-Property Relationship) models, as applied to 1-bromo-3-methylbutane , can correlate substituent effects (e.g., fluorine electronegativity) with reaction rates.

Q. What strategies resolve contradictions in experimental data (e.g., conflicting melting points or reaction yields)?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent synthesis/purification protocols (e.g., solvent purity, heating rates).

- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) for melting behavior with literature analogs .

- Isotopic Labeling : Use deuterated analogs (e.g., D³-labeled derivatives ) to track kinetic isotope effects in conflicting reaction pathways.

Q. How does the compound’s steric and electronic profile influence its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, which may activate the C-Br bond for oxidative addition in palladium-catalyzed couplings. However, steric bulk at the 3-methyl position could limit catalyst accessibility. Experimental screening with varying ligands (e.g., SPhos vs. XPhos) and boronic acids (e.g., aryl vs. alkyl ) is recommended to optimize yields.

Q. What role does hydrogen bonding play in its solid-state structure or supramolecular assembly?

- Methodological Answer : Fluorine’s low polarizability typically weakens hydrogen bonds, but Br may act as a weak acceptor. Single-crystal studies of related bromo-fluorinated compounds show Br···O/N interactions stabilizing 1D/2D networks. Hirshfeld surface analysis can quantify intermolecular contacts, guiding crystal engineering applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.